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Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical and preclinical
data for GSK-364735, a potent, novel inhibitor of HIV-1 integrase. The information is compiled
from publicly available research and clinical trial data to support further investigation and
understanding of this compound.

Introduction

GSK-364735 is a naphthyridinone derivative that acts as an HIV-1 integrase strand transfer
inhibitor (INSTI).[1][2] By binding to the active site of the viral integrase enzyme, GSK-364735
prevents the integration of viral DNA into the host cell genome, a critical step in the HIV-1
replication cycle.[3] This document summarizes the key quantitative data from in vitro and in
vivo preclinical studies, as well as from a Phase | clinical trial in healthy volunteers. Detailed
experimental methodologies and visual representations of the mechanism of action are also
provided.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK-364735 from preclinical and
Phase | clinical studies.

Table 1: In Vitro Potency of GSK-364735
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Cell
Assay Type Parameter Value (nM) . Reference
Line/System

Strand Transfer Recombinant
IC50 8+2 [3]
Assay HIV-1 Integrase

Peripheral Blood
EC50 12+04 Mononuclear [3]
Cells (PBMCs)

HIV-1 Replication
Assay

HIV-1 Replication
EC50 5+1 MT-4 cells [3]
Assay

o Recombinant
Binding Assay Kd 64 [3]
HIV-1 Integrase

Table 2: Preclinical Pl Kineti f GSK-364735

Terminal
Clearance (% o Oral
. . Elimination . L
Species of liver blood . Bioavailability = Reference
Half-life (t1/2)
flow) (%)
(h)
Rats 5.8 1.5-3.9 6-100
Dogs 27.8 15-3.9 6 - 100
Monkeys 4.6 15-39 6 - 100

Table 3: Phase | Single Ascending Dose
Pharmacokinetics of GSK-364735 in Healthy Volunteers
(Fasted)
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Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng-h/mL) t1/2 (h)
50 133 15 609 4.4
100 234 15 1160 4.8
200 303 2.0 1630 5.1
400 334 2.5 1980 54

Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time
to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.

Table 4: Phase | Multiple Ascending Dose
Pharmacokinetics of GSK-364735 in Healthy Volunteers

(Eed, Day 8)

AUC (0-24h)
Dose Cmax (ng/mL) Trough (ng/mL)

(ng-h/mL)
50 mg q12h 291 45 1980
100 mg g12h 487 89 3660
200 mg q12h 634 154 5450
400 mg q24h 586 63 6130
200 mg g8h 711 245 8190

Data are presented as geometric means. Cmax: Maximum plasma concentration; Trough:
Plasma concentration at the end of the dosing interval; AUC(0-24h): Area under the plasma

concentration-time curve over 24 hours.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the 50% inhibitory concentration (IC50) of GSK-364735 against the
strand transfer activity of recombinant HIV-1 integrase.
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Methodology:

Enzyme and Substrates: Recombinant HIV-1 integrase was used. The assay utilized a donor
DNA duplex labeled with biotin at the 5' end and a target DNA duplex labeled with digoxin at
the 3' end.

Reaction: The integrase-mediated integration of the donor DNA into the target DNA results in
a product labeled with both biotin and digoxin.

Detection: The reaction product was captured on streptavidin-coated magnetic beads. The
amount of incorporated digoxin was quantified using an anti-digoxin antibody conjugated to
an enzyme that produces a colorimetric or chemiluminescent signal.

Data Analysis: The IC50 value was calculated by measuring the concentration of GSK-
364735 that resulted in a 50% reduction in the signal compared to the no-inhibitor control.

HIV-1 Replication Assay in MT-4 Cells

Objective: To determine the 50% effective concentration (EC50) of GSK-364735 required to
inhibit HIV-1 replication in a human T-cell line.

Methodology:

Cell Line: MT-4, a human T-cell line highly susceptible to HIV-1 infection, was used.
Virus: A laboratory-adapted strain of HIV-1 was used to infect the MT-4 cells.

Infection and Treatment: MT-4 cells were infected with HIV-1 at a predetermined multiplicity
of infection (MOI). Immediately after infection, the cells were treated with serial dilutions of
GSK-364735.

Quantification of Viral Replication: After a set incubation period (typically 3-5 days), the
extent of viral replication was quantified by measuring the level of the HIV-1 p24 capsid
protein in the cell culture supernatant using an enzyme-linked immunosorbent assay
(ELISA).

Data Analysis: The EC50 value was calculated as the concentration of GSK-364735 that
caused a 50% reduction in p24 antigen production compared to the untreated virus-infected
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control.

Phase | Clinical Trial (NCT00386347)

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple
ascending doses of GSK-364735 in healthy adult subjects.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

o Part A (Single Ascending Dose): Cohorts of healthy volunteers received a single oral dose of
GSK-364735 (ranging from 50 mg to 400 mg) or placebo under fasted conditions. The effect
of food on the pharmacokinetics of a 200 mg dose was also assessed.

o Part B (Multiple Ascending Dose): Cohorts of healthy volunteers received multiple oral doses
of GSK-364735 (ranging from 50 mg twice daily to 400 mg once daily) or placebo for 10
days with food.

o Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
after dosing to determine the plasma concentrations of GSK-364735.

o Analytical Method: Plasma concentrations of GSK-364735 were quantified using a validated
high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)
method.

o Safety and Tolerability Assessments: Safety and tolerability were monitored throughout the
study via physical examinations, vital signs, electrocardiograms (ECGs), and clinical
laboratory tests.

Mandatory Visualizations
HIV-1 Integrase Mechanism of Action and Inhibition by
GSK-364735
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Caption: HIV-1 integrase mechanism and GSK-364735 inhibition.

Experimental Workflow for In Vitro HIV-1 Replication
Assay
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Caption: Workflow for the in vitro HIV-1 replication assay.
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Caption: Logical progression from preclinical to clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [GSK-364735: A Technical Overview of Early-Phase
Clinical and Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8451372#early-phase-clinical-trial-data-for-gsk-
364735]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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